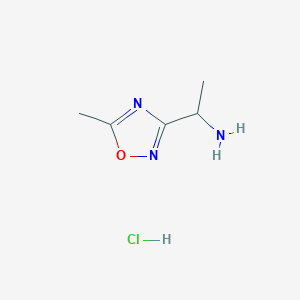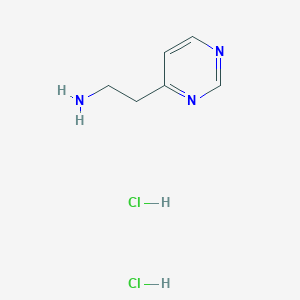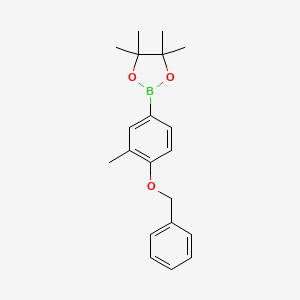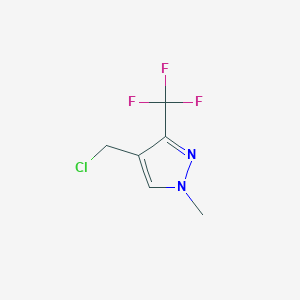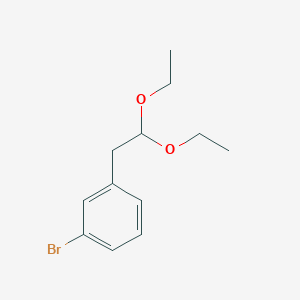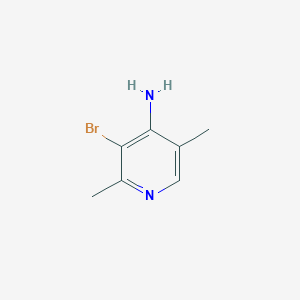
3-Bromo-2,5-dimethylpyridin-4-amine
Vue d'ensemble
Description
3-Bromo-2,5-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is used in chemical synthesis .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5-dimethylpyridin-4-amine is 1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3, (H2,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, such as 3-Bromo-2,5-dimethylpyridin-4-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylpyridin-4-amine has a molecular weight of 201.07 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application : This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The reaction produced a series of novel pyridine derivatives in moderate to good yield. The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application 2: Catalyst for Organic Syntheses
- Summary of the Application : N,N-Dimethylpyridin-4-amine based ionic liquids, which can be synthesized from 3-Bromo-2,5-dimethylpyridin-4-amine, have been used as catalysts for the synthesis of indoles and 1H-tetrazoles .
- Methods of Application : The synthesis of indoles was carried out via Fischer indole synthesis, requiring only minimum catalyst loading. The formation of 1H-tetrazoles was carried out via click chemistry in a solvent-free environment .
- Results or Outcomes : The method is environmentally friendly and efficient. Thermal studies of the ionic liquids have also been carried out to determine their stability for temperature-dependent reactions .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2,5-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXJWUAMZCZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethylpyridin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


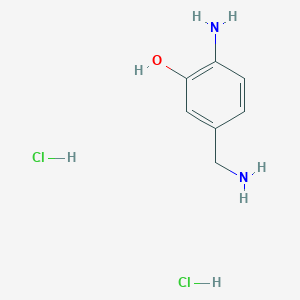
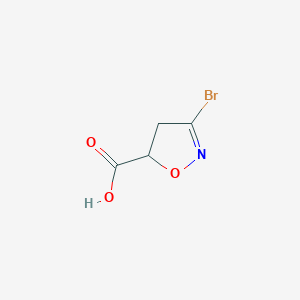
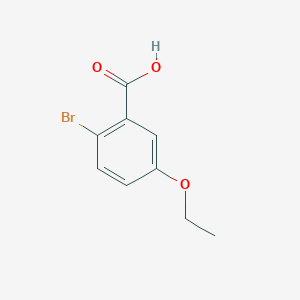
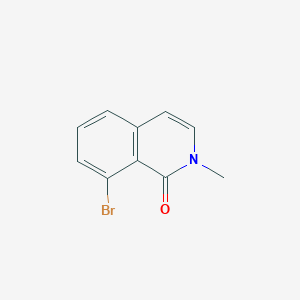
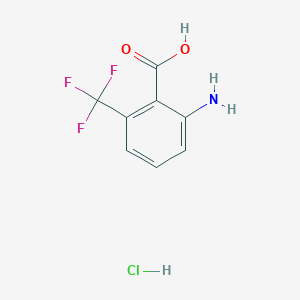
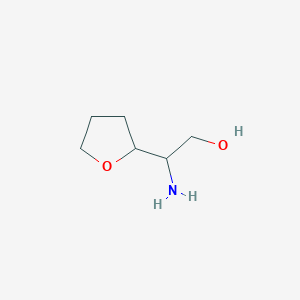
![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)
